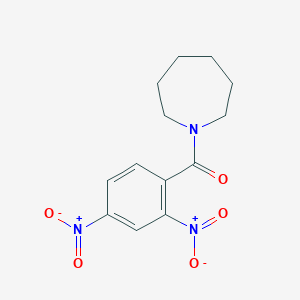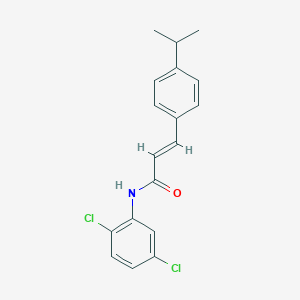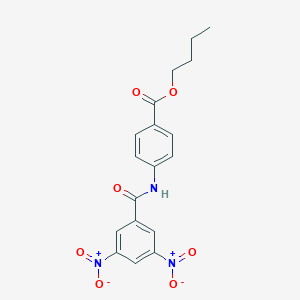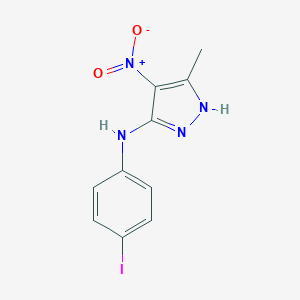![molecular formula C12H13N3O3S B414398 2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one CAS No. 155225-31-3](/img/structure/B414398.png)
2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one” is a chemical compound with the linear formula C12H13N3O3S . It has a molecular weight of 279.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient and simple one-pot protocol has been developed for the synthesis of substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids . The reaction involves the cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide, and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast (Saccharomyces cerevisiae) .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiazolidin-4-one ring, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 279.32 and a linear formula of C12H13N3O3S .
作用機序
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively studied for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their potential as anticancer agents .
Mode of Action
Thiazolidin-4-one derivatives have been found to interact with their targets, leading to changes that can inhibit the growth of cancer cells . For instance, some thiazolidin-4-one derivatives have shown potent inhibitory activity against the cell division cycle phosphatase (CDC25) enzyme .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to affect various biochemical pathways related to cell growth and proliferation, contributing to their anticancer activities .
Result of Action
Thiazolidin-4-one derivatives have been reported to exhibit significant anticancer activities, suggesting that they may induce apoptosis or inhibit the proliferation of cancer cells .
生化学分析
Biochemical Properties
2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The interaction with these enzymes occurs through the binding of the thiazolidin-4-one moiety to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of enzyme activity . For example, the binding of this compound to tyrosinase results in the inhibition of melanin synthesis . Additionally, this compound can interact with DNA, leading to changes in gene expression and the activation of apoptotic pathways . The hydrazono group of the compound is particularly important for its binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are important for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects . These findings highlight the importance of dosage optimization in the use of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The metabolic pathways of this compound are complex and involve multiple steps, highlighting the need for detailed metabolic studies to fully understand its biochemical role .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness . Understanding the transport and distribution of this compound is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for its role in regulating cellular processes and achieving its therapeutic effects .
特性
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-13-15-12-14-11(16)7-19-12/h3-6H,7H2,1-2H3,(H,14,15,16)/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVYIIYHZZVIQJ-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


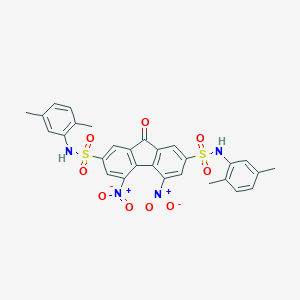


![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![2-{1-[1-(2-Carbamoyl-pyrrolidine-1-carbonyl)-2-methyl-butylcarbamoyl]-2-methyl-butylcarbamoyl}-5-oxo-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B414325.png)
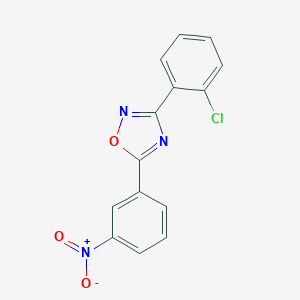
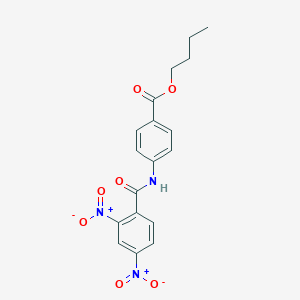
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B414331.png)
